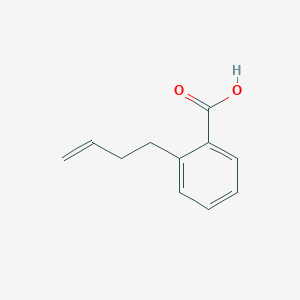

2-(3-Butenyl)benzoic acid

Übersicht

Beschreibung

“2-(3-Butenyl)benzoic acid” is a chemical compound with the CAS Number: 89730-30-3. It has a molecular weight of 176.22 and its IUPAC name is this compound . The compound is a light yellow solid .

Synthesis Analysis

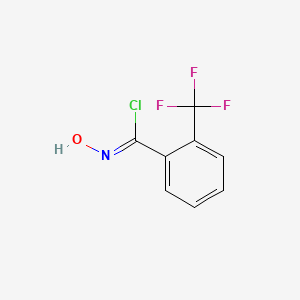

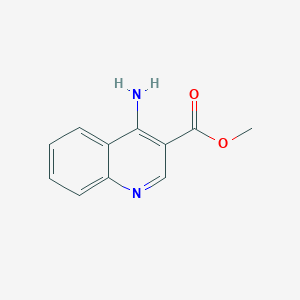

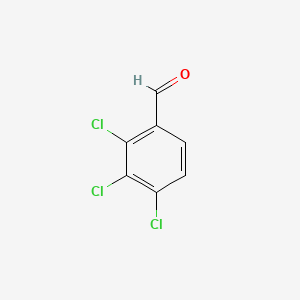

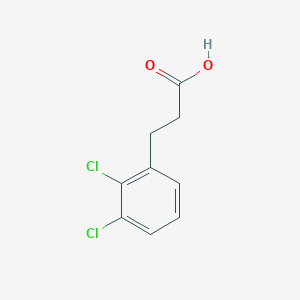

The synthesis of “this compound” involves two stages . In the first stage, ortho-methylbenzoic acid reacts with lithium diisopropyl amide in tetrahydrofuran, n-heptane, and ethylbenzene at 0 degrees Celsius for 3 hours under an inert atmosphere. In the second stage, allyl bromide is added in tetrahydrofuran, n-heptane, and ethylbenzene at temperatures ranging from 0 to 20 degrees Celsius under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) .Physical and Chemical Properties Analysis

“this compound” is a light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Molluscicidal Activity

- Prenylated benzoic acid derivatives, closely related to 2-(3-butenyl)benzoic acid, demonstrate significant antimicrobial and molluscicidal activities. These compounds have been isolated from plants like Piper aduncum, showing potential for use in controlling harmful organisms (Orjala et al., 1993).

Antiparasitic Activity

- Piper species, containing benzoic acid derivatives, exhibit notable antiparasitic effects. Compounds like methyl 3,4-dihydroxy-5-(3'-methyl-2'-butenyl)benzoate have shown efficacy against Leishmania strains and Trypanosoma cruzi, suggesting potential therapeutic applications (Flores et al., 2008).

Pharmaceutical Research

- Benzoic acid is a model compound in pharmaceutical research, particularly in studying thermodynamic phase behavior crucial for drug substance stability and solubility. Understanding the phase behavior of benzoic acid and its mixtures can assist in pharmaceutical process design (Reschke et al., 2016).

Influence on Microbial Growth

- Benzoic acid and derivatives like this compound can impact the growth of rhizosphere microorganisms. Their presence in plant root exudates can affect both pathogenic and antagonistic bacteria, influencing plant health and disease resistance (Liu et al., 2015).

Food Preservation

- Benzoic acid and its derivatives are commonly used in food preservation. Research on microencapsulation of benzoic acid, for example, explores its application in various food products, enhancing shelf life and safety (Marques et al., 2016).

Luminescent Properties

- The substitution patterns on benzoic acid derivatives can influence their luminescent properties. For instance, electron-releasing and withdrawing groups on these compounds affect the photoluminescence of lanthanide coordination compounds, which could have implications in materials science (Sivakumar et al., 2010).

Insecticidal Activity

- Some benzoic acid derivatives demonstrate insecticidal activity. They can be effective against various insects, including those carrying aflatoxigenic fungi in stored grains. This suggests potential applications in pest control and food storage management (Nesci et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-but-3-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKLHHDCAKYZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520467 | |

| Record name | 2-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89730-30-3 | |

| Record name | 2-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

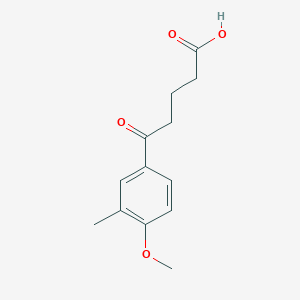

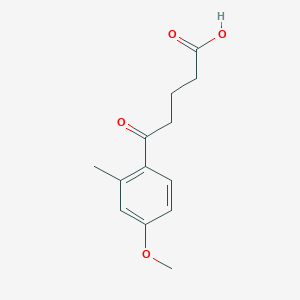

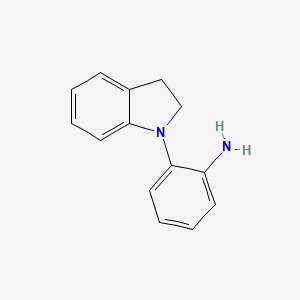

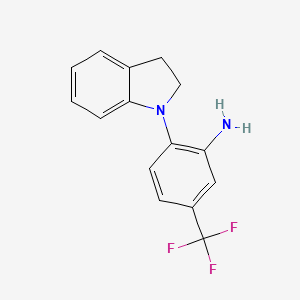

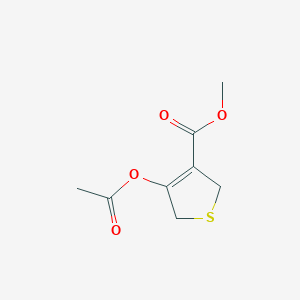

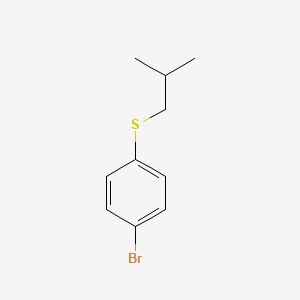

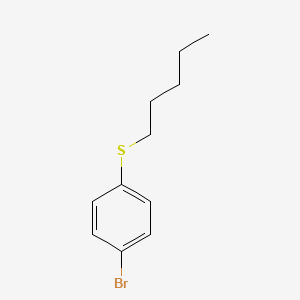

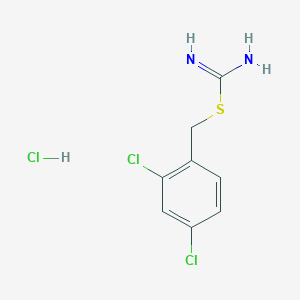

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.